REACTION_SMILES
|
[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][c:7]1[nH:8][c:9](=[O:24])[c:10]2[n:11][cH:12][n:13]([CH:14]3[CH2:15][CH:16]([OH:17])[CH:18]([CH2:19][OH:20])[O:21]3)[c:22]2[n:23]1.[C:30]([CH3:31])([CH3:32])([CH3:33])[Si:34]([CH3:35])([CH3:36])[Cl:37].[O:38]=[CH:39][N:40]([CH3:41])[CH3:42].[nH:25]1[cH:26][cH:27][n:28][cH:29]1>>[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][c:7]1[nH:8][c:9](=[O:24])[c:10]2[n:11][cH:12][n:13]([CH:14]3[CH2:15][CH:16]([OH:17])[CH:18]([CH2:19][O:20][Si:34]([C:30]([CH3:31])([CH3:32])[CH3:33])([CH3:35])[CH3:36])[O:21]3)[c:22]2[n:23]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(=O)Nc1nc2c(ncn2C2CC(O)C(CO)O2)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1c[nH]cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(=O)Nc1nc2c(ncn2C2CC(O)C(CO[Si](C)(C)C(C)(C)C)O2)c(=O)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][c:7]1[nH:8][c:9](=[O:24])[c:10]2[n:11][cH:12][n:13]([CH:14]3[CH2:15][CH:16]([OH:17])[CH:18]([CH2:19][OH:20])[O:21]3)[c:22]2[n:23]1.[C:30]([CH3:31])([CH3:32])([CH3:33])[Si:34]([CH3:35])([CH3:36])[Cl:37].[O:38]=[CH:39][N:40]([CH3:41])[CH3:42].[nH:25]1[cH:26][cH:27][n:28][cH:29]1>>[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][c:7]1[nH:8][c:9](=[O:24])[c:10]2[n:11][cH:12][n:13]([CH:14]3[CH2:15][CH:16]([OH:17])[CH:18]([CH2:19][O:20][Si:34]([C:30]([CH3:31])([CH3:32])[CH3:33])([CH3:35])[CH3:36])[O:21]3)[c:22]2[n:23]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(=O)Nc1nc2c(ncn2C2CC(O)C(CO)O2)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1c[nH]cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(=O)Nc1nc2c(ncn2C2CC(O)C(CO[Si](C)(C)C(C)(C)C)O2)c(=O)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |